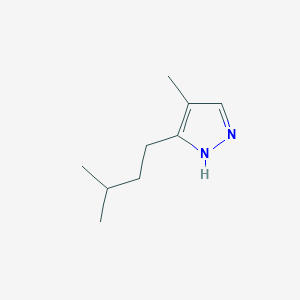![molecular formula C8H7ClN2O B12891446 2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
2-(Aminomethyl)-4-chlorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles It features a benzene ring fused to an oxazole ring, with an aminomethyl group at the 2-position and a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chlorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminomethylphenol with chloroacetyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-chlorobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Aminomethyl derivatives.
Substitution: Substituted benzoxazole derivatives with different functional groups at the 4-position.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-chlorobenzo[d]oxazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazole: Contains a primary amine group and an oxazole ring.
2-Aminothiazole: Features a thiazole ring instead of an oxazole ring.
4-Chlorobenzoxazole: Lacks the aminomethyl group at the 2-position.
Uniqueness
2-(Aminomethyl)-4-chlorobenzo[d]oxazole is unique due to the presence of both an aminomethyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(4-chloro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2 |
Clave InChI |
SAYHJYTVBAXUFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
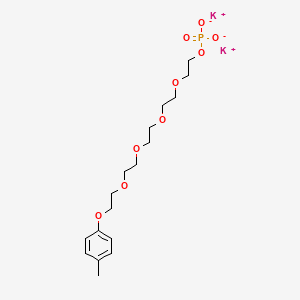
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)




![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
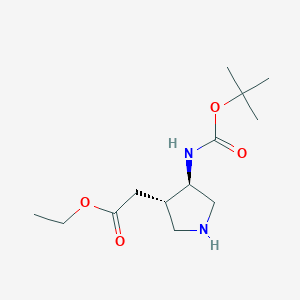
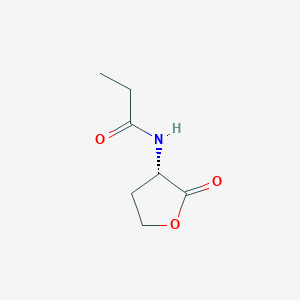
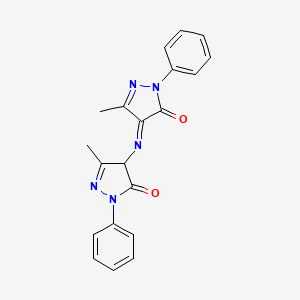
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
